molecular formula C12H16N4 B6646403 N'-(1H-benzimidazol-2-yl)-1-cyclopropylethane-1,2-diamine

N'-(1H-benzimidazol-2-yl)-1-cyclopropylethane-1,2-diamine

Cat. No.: B6646403
M. Wt: 216.28 g/mol
InChI Key: FPMDHIJQKVRMGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’-(1H-benzimidazol-2-yl)-1-cyclopropylethane-1,2-diamine is a compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their wide range of biological activities, including antimicrobial, antiviral, anticancer, and antiparasitic properties . This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1H-benzimidazol-2-yl)-1-cyclopropylethane-1,2-diamine typically involves the condensation of 1,2-diaminobenzene with cyclopropylamine under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures . The reaction mechanism involves the formation of an intermediate imine, which subsequently undergoes cyclization to form the benzimidazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N’-(1H-benzimidazol-2-yl)-1-cyclopropylethane-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can introduce various functional groups onto the benzimidazole ring .

Mechanism of Action

The mechanism of action of N’-(1H-benzimidazol-2-yl)-1-cyclopropylethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to the death of microbial cells . Additionally, the compound’s ability to generate reactive oxygen species can contribute to its antimicrobial and anticancer activities .

Properties

IUPAC Name

N'-(1H-benzimidazol-2-yl)-1-cyclopropylethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4/c13-9(8-5-6-8)7-14-12-15-10-3-1-2-4-11(10)16-12/h1-4,8-9H,5-7,13H2,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPMDHIJQKVRMGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CNC2=NC3=CC=CC=C3N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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